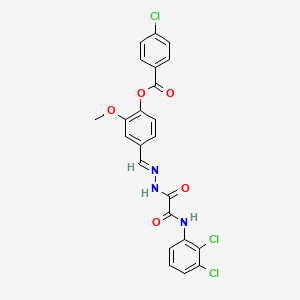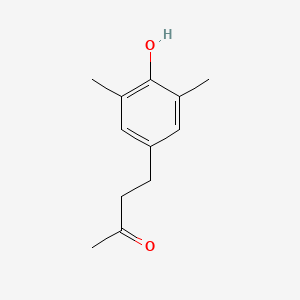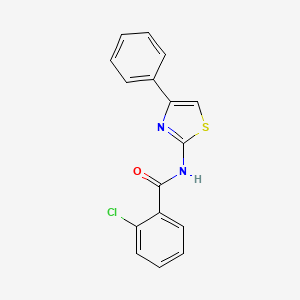
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H14Cl3N3O4. This compound is known for its unique chemical structure, which includes multiple functional groups such as dichloroanilino, oxoacetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2,3-Dichloroaniline: This involves the chlorination of aniline to obtain 2,3-dichloroaniline.
Formation of Oxoacetyl Intermediate: The 2,3-dichloroaniline is then reacted with oxalyl chloride to form the oxoacetyl intermediate.
Carbohydrazonoyl Formation: The oxoacetyl intermediate is further reacted with hydrazine to form the carbohydrazonoyl group.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 2-methoxyphenyl 4-chlorobenzoate under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity.
化学反应分析
Types of Reactions
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
The uniqueness of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
594853-51-7 |
|---|---|
分子式 |
C23H16Cl3N3O5 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-19-11-13(5-10-18(19)34-23(32)14-6-8-15(24)9-7-14)12-27-29-22(31)21(30)28-17-4-2-3-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI 键 |
AYMPCYHMKYPULH-KKMKTNMSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)



![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)








